

Application Notes and Protocols for N-Isobutyrylglycine-d2 as an Internal Standard

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Compound of Interest

Compound Name: *N*-Isobutyrylglycine-d2

Cat. No.: B12408185

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Introduction

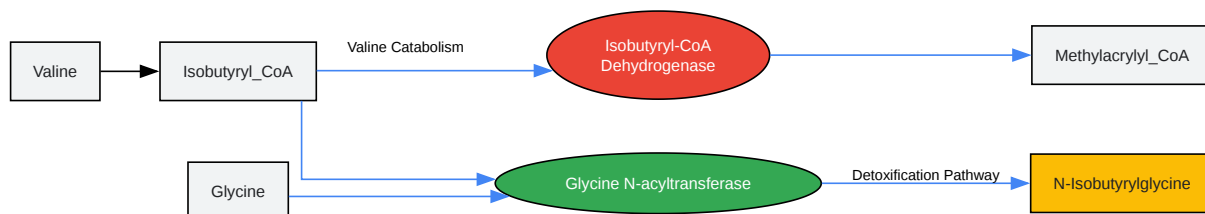
N-Isobutyrylglycine is a critical biomarker for the diagnosis and monitoring of certain inborn errors of metabolism, most notably isobutyryl-CoA dehydrogenase (IBD) deficiency, a disorder of valine catabolism.[1][2][3] Elevated levels of N-isobutyrylglycine are also associated with other metabolic conditions such as ethylmalonic encephalopathy and propionic acidemia.[1][3] Accurate and precise quantification of this metabolite in biological matrices like urine and plasma is therefore essential for clinical diagnostics and research.

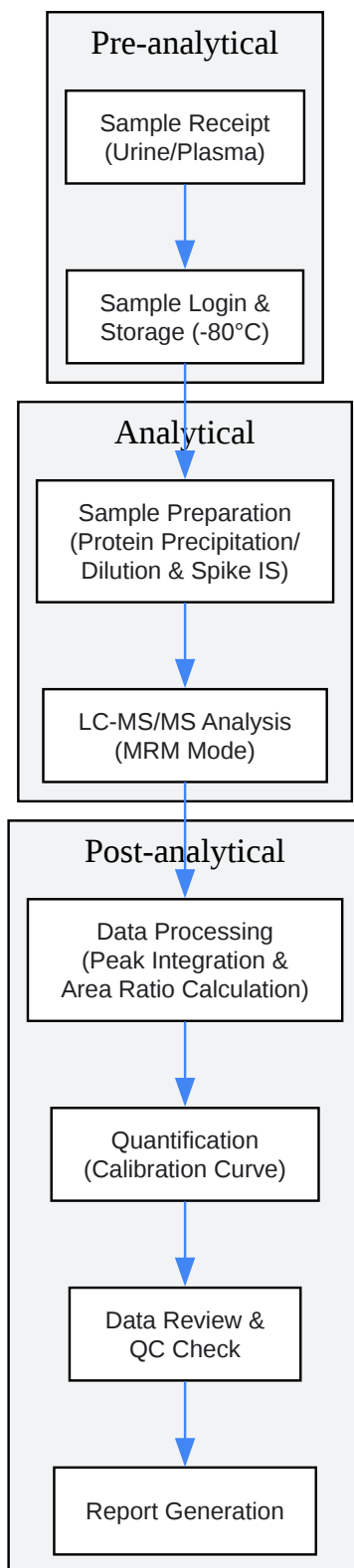
The gold standard for quantitative analysis of small molecules in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] The accuracy of this technique relies heavily on the use of a suitable internal standard to correct for variations in sample preparation, matrix effects, and instrument response.[4] A stable isotope-labeled internal standard, such as **N-Isobutyrylglycine-d2**, is the ideal choice as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, but is distinguishable by its mass-to-charge ratio (m/z).[5][6]

These application notes provide a detailed protocol for the quantitative analysis of N-Isobutyrylglycine in human urine and plasma using **N-Isobutyrylglycine-d2** as an internal standard.

Metabolic Pathway of N-Isobutyrylglycine

N-acylglycines are typically minor metabolites of fatty acids.^{[1][3]} However, in certain metabolic disorders, the accumulation of specific acyl-CoA esters leads to their conjugation with glycine.^{[3][4]} N-Isobutyrylglycine is formed from the conjugation of isobutyryl-CoA and glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase.^{[1][3]} In IBD deficiency, the impaired activity of isobutyryl-CoA dehydrogenase leads to an accumulation of isobutyryl-CoA, which is then shunted towards the formation of N-isobutyrylglycine.^{[2][3]}





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